Methyl 2-chloro-4-iodonicotinate
Overview
Description
Preparation Methods
The synthesis of Methyl 2-chloro-4-iodonicotinate typically involves the reaction of 2-chloro-4-iodonicotinic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2-chloro-4-iodonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethyl sulfoxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-4-iodonicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research has shown its potential as a drug candidate for treating pulmonary fibrosis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-iodonicotinate involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . Molecular docking studies have shown that it can interact with proteins involved in pulmonary fibrosis, suggesting its potential therapeutic applications .
Comparison with Similar Compounds
Methyl 2-chloro-4-iodonicotinate can be compared with other similar compounds, such as:
- 2-Chloro-4-iodonicotinic acid
- 2-Chloro-4-iodonicotinonitrile
- 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine
These compounds share similar structural features but differ in their functional groups and specific applications . This compound is unique due to its ester functional group, which imparts different chemical properties and reactivity .
Properties
IUPAC Name |
methyl 2-chloro-4-iodopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGPTKSMXUWJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445860 | |
Record name | Methyl 2-chloro-4-iodopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185041-05-8 | |
Record name | Methyl 2-chloro-4-iodo-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185041-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloro-4-iodopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-iodo-nicotinic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 2-chloro-4-iodonicotinate interact with its target and what are the potential downstream effects?
A1: The research primarily focuses on the computational prediction of this compound's potential as a pulmonary fibrosis drug. Molecular docking analysis, a computational technique, was used to predict the binding affinity and interactions of the molecule with a specific target related to pulmonary fibrosis []. While the study doesn't delve into specific downstream effects, the strong binding affinity predicted by the docking analysis suggests that this compound could potentially inhibit the target, thereby interfering with the disease progression. Further experimental validation is needed to confirm these interactions and elucidate the exact mechanisms of action and downstream effects.
Q2: What is known about the structural characterization of this compound?
A2: The research provides insights into the structural characteristics of this compound through computational methods. Density Functional Theory (DFT) calculations were employed to determine the optimized geometry, vibrational frequencies, and 13C NMR chemical shifts of the molecule []. These calculations provide a theoretical basis for understanding the molecule's structure, bonding, and spectral properties. Additionally, the study utilized Gauge-Invariant-Atomic Orbital (GIAO) method to simulate the NMR spectrum, further confirming the structural characteristics. Experimental validation through spectroscopic techniques would be beneficial to confirm these theoretical findings.
Q3: What do computational chemistry and modeling reveal about this compound?
A3: The research heavily relies on computational chemistry and modeling techniques to investigate this compound. DFT calculations were employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties []. Additionally, molecular docking simulations were performed to assess its potential as a pulmonary fibrosis drug by predicting its binding affinity to a specific target. Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses provided insights into the molecule's reactivity and potential interactions. These computational approaches provide valuable preliminary data for further experimental exploration of this compound.
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